REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:13])[C:3]1[N:8]=[C:7]([C:9](F)(F)F)[CH:6]=[CH:5][N:4]=1.[OH-:14].[Na+].[C:16](=O)([O-])[OH:17].[Na+].[I-]>C(OCC)(=O)C.O.CO>[CH3:1][N:2]([CH3:13])[C:3]1[N:8]=[C:7]([C:9]([O:17][CH3:16])=[O:14])[CH:6]=[CH:5][N:4]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C1=NC=CC(=N1)C(F)(F)F)C
|
Name
|
|
Quantity
|
670 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Name
|
|
Quantity
|
0.87 mL
|
Type
|
reactant
|
Smiles
|
[I-]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
160 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred while radiated with microwave for 2 and a half hours at 160° C. in a sealed tube
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with water (30 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with saturated aqueous sodium hydrogencarbonate solution (30 mL)
|
Type
|
CONCENTRATION
|
Details
|
was concentrated under reduced pressure
|
Type
|
STIRRING
|
Details
|
the whole was stirred for 23 hours at room temperature
|
Duration
|
23 h
|
Type
|
WASH
|
Details
|
washed twice with saturated aqueous sodium hydrogencarbonate solution (100 mL)
|
Type
|
WASH
|
Details
|
washed twice with brine (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C1=NC=CC(=N1)C(=O)OC)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 9.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |